Structural Differences vs. Mefenamic Acid
The target compound (C₁₅H₁₆N₂O₂, MW 256.30) contains a 3-amino substituent on the benzoic acid ring and a 3,5-dimethyl substitution pattern on the N-aryl ring [1]. In contrast, the NSAID mefenamic acid (2-(2,3-dimethylphenylamino)benzoic acid, C₁₅H₁₅NO₂, MW 241.28) lacks the 3-amino group entirely and bears methyl groups at the 2- and 3-positions rather than the 3- and 5-positions [2]. This represents a fundamental difference in hydrogen bond donor/acceptor capacity (3 HBD / 4 HBA vs. 2 HBD / 3 HBA) and molecular topology that directly impacts potential ligand-protein interactions [3].
| Evidence Dimension | Molecular formula and hydrogen bonding capacity |
|---|---|
| Target Compound Data | C₁₅H₁₆N₂O₂; 3 HBD, 4 HBA; MW 256.30 |
| Comparator Or Baseline | Mefenamic acid: C₁₅H₁₅NO₂; 2 HBD, 3 HBA; MW 241.28 |
| Quantified Difference | Difference of +1 nitrogen atom (+1 HBD, +1 HBA); methyl substitution pattern differs (3,5- vs. 2,3-) |
| Conditions | Computed molecular descriptors (PubChem, 2025) |
Why This Matters
The additional amine functionality on the benzoic acid core and altered N-aryl substitution pattern create a distinct hydrogen-bonding and steric profile relative to mefenamic acid, which is critical when selecting building blocks for SAR exploration or when interpreting off-target screening results.
- [1] PubChem. (2025). 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid - Computed Descriptors. PubChem CID 16740477. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-2-_3_5-dimethylphenylamino_benzoic-acid View Source
- [2] PubChem. (2025). Mefenamic acid - Compound Summary. PubChem CID 4044. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Mefenamic-acid View Source
- [3] PubChem. (2025). 4-Amino-2-(3,5-dimethylphenyl)benzoic acid - Computed Descriptors. PubChem CID 82292987. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-_3_5-dimethylphenyl_benzoic-acid View Source
